1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Overview

Description

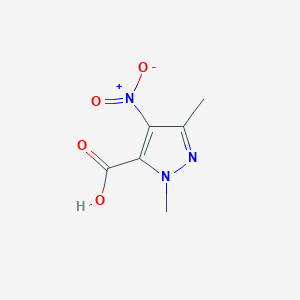

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with methyl groups at positions 1 and 3, a nitro group at position 4, and a carboxylic acid group at position 5. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the nitration of 1,3-dimethylpyrazole-5-carboxylic acid using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Alcohols (e.g., methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Major Products Formed

Reduction: 1,3-Dimethyl-4-amino-1H-pyrazole-5-carboxylic acid.

Substitution: 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylate esters.

Oxidation: 1,3-Dicarboxylic acid derivatives.

Scientific Research Applications

Industrial Production

For large-scale production, methods such as continuous flow reactors are employed to enhance efficiency and yield. Advanced purification techniques like recrystallization and chromatography are utilized to ensure high-quality products.

Scientific Research Applications

-

Chemistry :

- Serves as a building block for synthesizing more complex heterocyclic compounds. Its structural properties allow for diverse chemical transformations.

-

Biological Activity :

- Investigated for antimicrobial and anti-inflammatory properties. Studies have shown its potential effectiveness against various pathogens, indicating its therapeutic applications .

- Exhibits selective inhibitory activity against enzymes such as monoamine oxidase, which is significant in pharmacological contexts .

-

Medicinal Chemistry :

- Explored as a precursor in the development of pharmaceutical agents targeting diseases such as cancer. Pyrazole derivatives have been noted for their anti-tumor properties in various studies .

- The compound's ability to interact with cellular receptors suggests potential roles in modulating metabolic processes and gene expression .

-

Agrochemicals :

- Utilized in the formulation of agrochemicals due to its biological activity against pests and diseases affecting crops.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Anti-tumor Properties Evaluation

Research focused on the anti-tumor effects of pyrazole derivatives derived from this compound demonstrated promising results against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The derivatives exhibited cytotoxic effects that were dose-dependent, highlighting their potential in cancer therapy .

Enzyme Inhibition Studies

Inhibitory studies on monoamine oxidase revealed that derivatives of this compound could selectively inhibit enzyme activity. This inhibition is critical for developing treatments for neurological disorders where monoamine oxidase plays a significant role .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, resulting in antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid: Lacks the nitro group, resulting in different reactivity and biological properties.

1,3-Dimethyl-4-amino-1H-pyrazole-5-carboxylic acid: Formed by reduction of the nitro group, exhibiting different chemical and biological activities.

1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid: Contains an additional methyl group, leading to variations in steric and electronic properties.

Uniqueness

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid is unique due to the presence of both nitro and carboxylic acid functional groups, which confer distinct reactivity and potential biological activities. The combination of these groups allows for diverse chemical transformations and applications in various fields .

Biological Activity

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid (DMNPCA) is a heterocyclic compound notable for its unique combination of functional groups, including a nitro group and a carboxylic acid. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of DMNPCA, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

DMNPCA features a pyrazole ring with methyl substitutions at positions 1 and 3, a nitro group at position 4, and a carboxylic acid group at position 5. The presence of these functional groups contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇N₃O₄ |

| Molecular Weight | 169.14 g/mol |

| CAS Number | 3920-37-4 |

| Solubility | Soluble in water |

The biological activity of DMNPCA is primarily attributed to its interaction with various enzymes and cellular pathways. It has been shown to inhibit specific enzymes involved in oxidative stress responses, which can modulate cellular metabolism and signaling pathways. The compound's ability to act as an inhibitor suggests potential therapeutic roles in conditions characterized by oxidative stress and inflammation.

Antimicrobial Activity

DMNPCA has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it exhibits bactericidal effects, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of DMNPCA

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Properties

Research has indicated that DMNPCA may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases.

Case Study:

A study conducted on animal models of inflammation demonstrated that DMNPCA significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.

Cytotoxicity and Cancer Research

Recent investigations into the cytotoxic effects of DMNPCA have revealed promising results against various cancer cell lines. The compound was tested against MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines.

Table 2: Cytotoxic Effects of DMNPCA

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| MCF7 | 12.50 |

| A549 | 26.00 |

| HepG2 | 18.50 |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid?

The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, followed by nitration and hydrolysis. For example, cyclocondensation of ethyl acetoacetate with DMF-DMA (dimethylformamide dimethyl acetal) and hydrazine derivatives forms the pyrazole core. Subsequent nitration at the 4-position and hydrolysis of the ester group yields the carboxylic acid derivative . Alternative methods include Suzuki coupling for introducing aryl groups in related pyrazole-5-carboxylic acid analogs .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy to confirm functional groups (e.g., nitro group at ~1520–1350 cm⁻¹, carboxylic acid O-H stretch ~2500–3300 cm⁻¹).

- NMR spectroscopy (¹H and ¹³C) for structural elucidation (e.g., methyl group protons at δ 2.5–3.0 ppm, nitro group deshielding effects).

- X-ray crystallography to resolve molecular geometry and intermolecular interactions, as demonstrated for structurally similar pyrazole-4-carboxylic acid derivatives .

Q. How can researchers ensure the purity of synthesized batches?

Purification methods include recrystallization from ethanol/water mixtures and column chromatography using silica gel with ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with UV detection is recommended for final purity assessment, especially for nitro-containing intermediates prone to byproducts .

Advanced Research Questions

Q. What computational approaches are used to study the electronic properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level are employed to analyze molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and nonlinear optical (NLO) properties. These studies reveal charge distribution patterns and reactivity sites, such as the electron-deficient nitro group influencing electrophilic substitution pathways .

Q. How can structural modifications enhance its bioactivity?

Structure-activity relationship (SAR) studies often focus on:

- Nitro group positioning : The 4-nitro group in pyrazole derivatives has been linked to antimicrobial activity in analogs like 4-nitro-1-phenylpyrazole-5-carboxylic acid .

- Substituent effects : Introducing methyl or propyl groups (e.g., 3-propyl derivatives) can modulate lipophilicity and membrane permeability, as seen in related compounds .

- Ester-to-acid conversion : Hydrolysis of ethyl esters to carboxylic acids improves solubility for in vitro assays .

Q. What are the challenges in handling intermediates during synthesis?

Key issues include:

- Nitro group instability : Nitration steps require strict temperature control (0–5°C) to avoid decomposition.

- Ester hydrolysis : Over-hydrolysis under basic conditions may degrade the pyrazole ring; monitored via TLC to terminate reactions at optimal conversion .

- Safety protocols : Nitro-containing intermediates are potential irritants. Use fume hoods and personal protective equipment (PPE), as outlined in safety data sheets for analogs like 1-ethyl-4-nitro-3-propyl derivatives .

Q. How do crystallographic data inform formulation strategies?

X-ray studies of similar compounds (e.g., 5-methyl-1-phenylpyrazole-4-carboxylic acid) reveal hydrogen-bonded dimers in the solid state, which influence solubility and stability. Co-crystallization with coformers (e.g., nicotinamide) can enhance bioavailability by disrupting these dimers .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported spectroscopic data?

Variations in NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or pH-dependent protonation of the carboxylic acid group. Cross-validate using multiple techniques (e.g., IR and mass spectrometry) and compare with computational predictions .

Q. Why do synthetic yields vary across studies?

Yield differences often stem from:

- Reaction scale : Small-scale reactions (≤1 mmol) may have higher yields due to efficient mixing.

- Catalyst loading : Suzuki couplings require precise Pd(PPh₃)₄ concentrations (2–5 mol%) to balance activity and cost .

- Purification losses : Recrystallization efficiency varies with solvent polarity and cooling rates.

Q. Methodological Tables

Table 1. Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, 80°C, 6 hr | 60–75% | |

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hr | 50–65% | |

| Ester Hydrolysis | NaOH (2M), reflux, 4 hr | 85–90% |

Table 2. Computational Parameters for DFT Studies

| Parameter | Value | Software/Tool |

|---|---|---|

| Basis Set | 6-311++G(d,p) | Gaussian 09 |

| Functional | B3LYP | SCM Amsterdam Suite |

| Solvent Model | PCM (Water) |

Properties

IUPAC Name |

2,5-dimethyl-4-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-3-4(9(12)13)5(6(10)11)8(2)7-3/h1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTUAJONAXPWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361192 | |

| Record name | 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3920-37-4 | |

| Record name | 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3920-37-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.